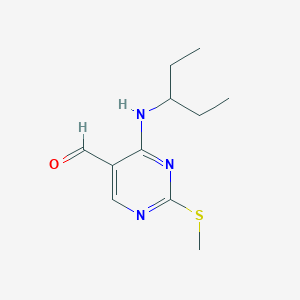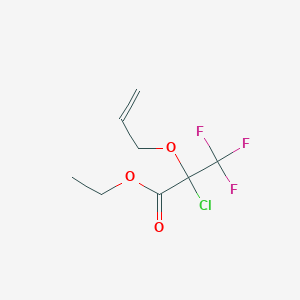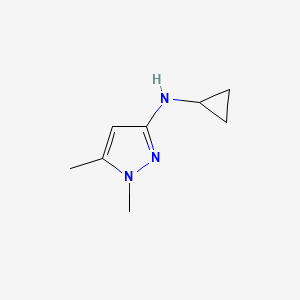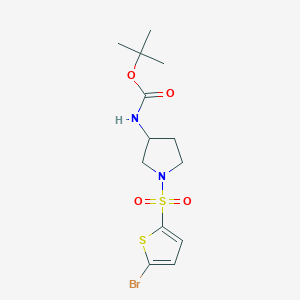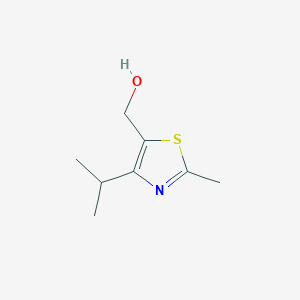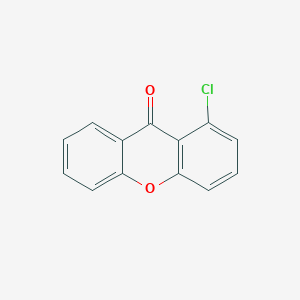
1-Chloro-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The compound this compound is characterized by the presence of a chlorine atom at the first position of the xanthone scaffold, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1-Chloro-9H-xanthen-9-one can be achieved through several methods. One common approach involves the cyclization of appropriate substituted salicylic acids with phloroglucinols in the presence of catalysts such as phosphorus pentoxide-methanesulfonic acid (Eaton’s reagent) . Another method includes the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Chloro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-9H-xanthen-9-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Chloro-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes involved in oxidative stress and inflammation, such as nuclear factor erythroid-derived 2-like 2 (Nrf2) . This modulation can lead to the activation of antioxidant response elements and the reduction of oxidative damage in cells.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
9H-xanthen-9-one: The parent compound without the chlorine substitution.
5-chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride: A derivative with additional functional groups that enhance its biological activity.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, which can exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and exhibit a range of biological activities, making it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
77125-92-9 |
|---|---|
Molekularformel |
C13H7ClO2 |
Molekulargewicht |
230.64 g/mol |
IUPAC-Name |
1-chloroxanthen-9-one |
InChI |
InChI=1S/C13H7ClO2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H |
InChI-Schlüssel |
HVCQSNXTTXPIAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


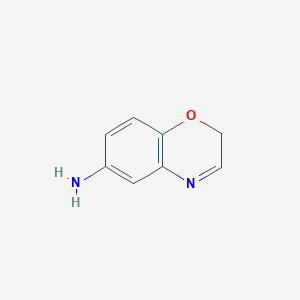
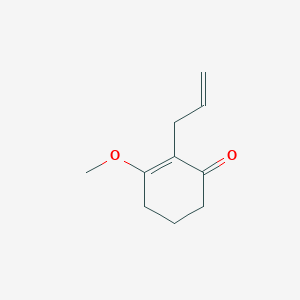
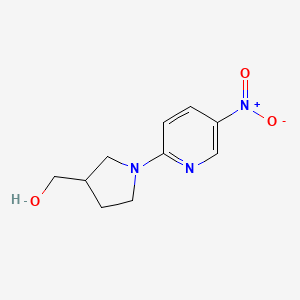
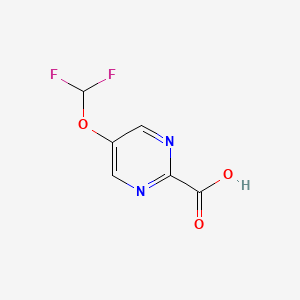
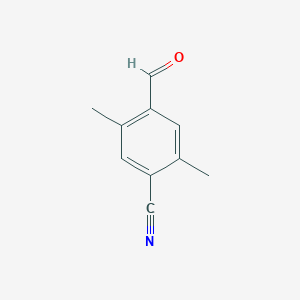
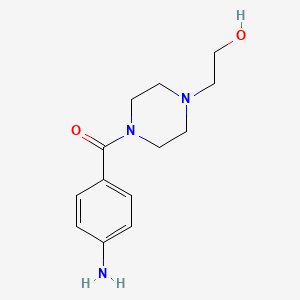


![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
